Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester

phosphorus content flame retardant loading efficiency halogen-free organophosphate

Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester (CAS 125997-21-9), commonly known as resorcinol bis(diphenyl phosphate) or RDP, is a halogen-free oligomeric aromatic phosphate ester flame retardant. This polymeric organophosphorus compound is characterized by its high phosphorus content (~10.7–10.8 wt%), liquid physical state at ambient temperature, and low volatility relative to monomeric triaryl phosphates.

Molecular Formula C12H12Cl3O4P
Molecular Weight 357.5 g/mol
CAS No. 125997-21-9
Cat. No. B1178532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester
CAS125997-21-9
Molecular FormulaC12H12Cl3O4P
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O.C1=CC(=CC(=C1)O)O.O=P(Cl)(Cl)Cl
InChIInChI=1S/C6H6O2.C6H6O.Cl3OP/c7-5-2-1-3-6(8)4-5;7-6-4-2-1-3-5-6;1-5(2,3)4/h1-4,7-8H;1-5,7H;
InChIKeyWRAUFVTWUWFMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester (CAS 125997-21-9): Procurement-Grade Technical Profile for Scientific and Industrial Selection


Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester (CAS 125997-21-9), commonly known as resorcinol bis(diphenyl phosphate) or RDP, is a halogen-free oligomeric aromatic phosphate ester flame retardant [1]. This polymeric organophosphorus compound is characterized by its high phosphorus content (~10.7–10.8 wt%), liquid physical state at ambient temperature, and low volatility relative to monomeric triaryl phosphates . RDP is primarily deployed as a flame-retardant additive in engineering thermoplastics including polycarbonate/acrylonitrile–butadiene–styrene (PC/ABS) blends, polyphenylene oxide/high-impact polystyrene (PPO/HIPS) alloys, and polyesters, where it also functions as a melt flow modifier at lower loadings . Its oligomeric structure confers a distinctive balance of thermal stability, processability, and flame-retardant efficacy that differentiates it from both monomeric alternatives such as triphenyl phosphate (TPP) and higher-performance oligomeric competitors like bisphenol A bis(diphenyl phosphate) (BDP) [2].

Why In-Class Phosphate Ester Flame Retardants Cannot Be Interchanged: The Procurement Case for CAS 125997-21-9


Aryl phosphate esters used as flame retardants in engineering thermoplastics span a wide performance spectrum, and interchanging them without quantitative justification regularly leads to processing failures, inadequate fire resistance, or compromised mechanical properties. The three most commonly encountered candidates in procurement—triphenyl phosphate (TPP, CAS 115-86-6), resorcinol bis(diphenyl phosphate) (RDP, CAS 125997-21-9), and bisphenol A bis(diphenyl phosphate) (BDP, CAS 5945-33-5)—differ substantially in phosphorus content, viscosity, thermal stability, and flame-retardancy mechanism, despite belonging to the same chemical family [1]. TPP, the monomeric baseline, suffers from high volatility that limits its utility in high-temperature processing; BDP, the higher-molecular-weight oligomeric analog, exhibits superior condensed-phase char promotion but at the cost of significantly elevated viscosity and reduced phosphorus loading efficiency [2]. RDP occupies a distinct intermediate position, offering a quantifiable optimization between processability (liquid handling, lower viscosity) and flame-retardant performance (higher phosphorus content per unit mass, superior LOI in key blends) that neither TPP nor BDP replicates [3]. Generic substitution without accounting for these differentiated parameters risks non-compliance with UL 94 V-0 specifications, increased scrap rates from processing difficulties, or over-engineering costs from excessive additive loadings [4].

Quantitative Differentiation Evidence for Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester (RDP) Against Its Closest Analogs


Phosphorus Content Advantage of RDP Over BDP: Higher Active Flame-Retardant Element per Unit Mass Reduces Required Loading

RDP (CAS 125997-21-9) delivers a phosphorus content of 10.7–10.8 wt%, which is approximately 20% higher than the 8.9 wt% phosphorus content of its oligomeric competitor bisphenol A bis(diphenyl phosphate) (BDP, CAS 5945-33-5) [1]. The monomeric alternative triphenyl phosphate (TPP, CAS 115-86-6) contains 9.5 wt% phosphorus theoretically [2]. This higher phosphorus density means that to achieve an equivalent phosphorus loading in the final polymer formulation, less RDP by mass is required compared to BDP, directly reducing additive cost and minimizing the plasticizing effect that can degrade heat deflection temperature (HDT) .

phosphorus content flame retardant loading efficiency halogen-free organophosphate

Liquid Handling and Viscosity: RDP's Lower Viscosity Enables Easier Metering and Dispersion Compared to BDP

RDP exhibits a dynamic viscosity in the range of 500–800 mPa·s at 25°C, making it a free-flowing liquid at ambient temperature suitable for standard liquid metering and pumping equipment . In contrast, BDP (CAS 5945-33-5) displays a dynamic viscosity of 1800–2600 mPa·s at 40°C [1]. This viscosity difference is substantial: BDP at 40°C is approximately 3–5 times more viscous than RDP at 25°C, and at equivalent temperature (25°C) BDP is even more viscous or may approach gel-like consistency, significantly complicating handling, pumping, and homogeneous dispersion during compounding [2]. TPP, meanwhile, is a solid at room temperature (melting point 48–50°C) and requires melting or solvent-assisted handling, adding an extra processing step [3].

dynamic viscosity polymer processing liquid additive handling

Thermal Stability Measured by TGA: RDP Provides Wider Processing Window Than TPP with Onset Decomposition Above 325°C

Thermogravimetric analysis (TGA) under nitrogen at 10°C/min heating rate shows that commercial RDP (CAS 125997-21-9) reaches 5% weight loss at approximately 325°C [1]. The oligomeric competitor BDP (CAS 5945-33-5) exhibits superior thermal stability with 5% weight loss at approximately 371°C [2]. However, the key comparator for RDP's thermal differentiation is the monomeric alternative TPP (CAS 115-86-6), which is known to exhibit significantly higher volatility and lower thermal stability [3]. The non-halogen aromatic oligomeric phosphate review explicitly describes RDP's 'high thermal stability and low volatility, compared with the triaryl phosphates' as a defining advantage for engineering plastics processing [4]. RDP's 325°C TGA onset enables safe compounding in most engineering resins processed below 300°C, whereas TPP's higher volatility leads to additive loss during high-temperature extrusion or molding, reducing flame-retardant efficacy and potentially causing mold plate-out.

thermogravimetric analysis thermal decomposition processing window

Flame Retardancy by Limiting Oxygen Index (LOI): RDP Matches or Exceeds BDP in PC/ABS and PPO/HIPS Blends

In a direct comparative study of TPP, RDP, and BDP in PC/ABS blends, Pawlowski and Schartel (2007) demonstrated that TPP and RDP are somewhat superior to BDP in terms of flammability as measured by limiting oxygen index (LOI) [1]. In PPO/HIPS blends, separate research has shown that RDP is an efficient fire retardant additive with 'very high efficacy in PPO' and can achieve a limiting oxygen index of 37% in PPO/HIPS formulations [2]. A technical review from the Flame Retardant Resource Network confirms that when phosphorus content is normalized across the three flame retardants in PC/ABS, RDP and TPP demonstrate comparable or slightly superior flammability performance by LOI measurement compared to BDP, while in forced-flaming cone calorimeter tests BDP outperforms RDP [3].

limiting oxygen index UL 94 PC/ABS flame retardancy

Flame Retardancy Mechanism Differentiation: RDP Provides Balanced Gas-Phase and Condensed-Phase Activity Distinct from TPP (Gas-Phase Only) and BDP (Condensed-Phase Dominant)

Pawlowski and Schartel (2007) elucidated the distinct flame-retardancy mechanisms of the three aryl phosphates in PC/ABS blends: TPP shows only a gas-phase action, RDP shows mainly a gas-phase action with some condensed-phase action, and BDP shows a crucial condensed-phase action in addition to a gas-phase action [1]. This mechanistic differentiation has practical consequences for formulation design. TPP's exclusive gas-phase mechanism makes it susceptible to volatilization loss before the polymer reaches its degradation temperature, reducing efficacy. BDP's dominant condensed-phase action promotes char formation and cross-linking of polycarbonate, which is beneficial in forced-flaming scenarios (cone calorimeter) but can result in slightly inferior LOI performance [2]. RDP's balanced dual-phase mechanism provides both gas-phase flame inhibition and some condensed-phase char promotion, offering formulation robustness across both small-flame ignition (LOI, UL 94) and developing-fire (cone calorimeter) scenarios without the processing penalties associated with BDP [3].

flame retardancy mechanism gas phase condensed phase PC/ABS

Volatility and Hydrolytic Stability: RDP's Oligomeric Structure Reduces Volatility Relative to TPP While Maintaining Favorable Hydrolytic Profile

The oligomeric nature of RDP (CAS 125997-21-9) directly addresses the primary limitation of monomeric TPP (CAS 115-86-6): high volatility. The review by Bright et al. (2004) explicitly states that RDP's 'high thermal stability and low volatility, compared with the triaryl phosphates, make it ideal for use in engineering plastics' [1]. The vapor pressure of RDP at 20°C is 2.59 × 10⁻³ Pa , indicating very low volatility. Regarding hydrolytic stability, RDP is described as possessing 'good hydrolytic stability' [2]; however, literature acknowledges that RDP 'suffers some hydrolytic instability' relative to BDP, which exhibits 'excellent hydrolytic stability' [3]. This places RDP's hydrolytic stability above TPP but below BDP, consistent with its intermediate oligomeric structure. For most engineering thermoplastic applications processed under standard conditions, RDP's hydrolytic stability is adequate, while its significantly lower volatility compared to TPP provides a clear advantage in high-temperature processing.

volatility hydrolytic stability oligomeric phosphate ester

Proven Application Scenarios for Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester (RDP) Based on Quantitative Differentiation Evidence


Halogen-Free Flame Retardancy in PC/ABS Blends for Electronics Housings Requiring UL 94 V-0 at 1.6 mm

RDP is the preferred aryl phosphate flame retardant for PC/ABS blends used in electronics enclosures, power adapters, and consumer electronics housings where UL 94 V-0 at 1.6 mm thickness is mandatory. At loadings of 8–12 wt% in PC/ABS (with ABS content not exceeding 30%), RDP achieves UL 94 V-0 classification while providing LOI values of 29–32% [1]. The selection rationale over TPP is RDP's substantially lower volatility, preventing additive loss during high-temperature PC compounding (typically 260–280°C), and over BDP is RDP's lower viscosity (500–800 vs. 1800–2600 mPa·s), which simplifies liquid metering and homogeneous dispersion in twin-screw extrusion . Additionally, RDP's higher phosphorus content (10.8% vs. 8.9% for BDP) means lower additive loading to achieve equivalent phosphorus-based flame retardancy, preserving the mechanical properties and heat deflection temperature of the PC/ABS alloy [2].

PPO/HIPS Engineering Alloys for Automotive and Electrical Components with High LOI Requirements

RDP demonstrates 'very high efficacy' as a flame retardant in polyphenylene oxide (PPO) and PPO/high-impact polystyrene (HIPS) blends, achieving an LOI of 37% in PPO/HIPS formulations [3]. This high LOI performance, combined with RDP's low volatility and good thermal stability (TGA 5% weight loss at ~325°C), makes it particularly well-suited for automotive under-hood components, electrical connectors, and appliance housings where both high heat resistance and stringent flame retardancy are required [4]. The oligomeric structure of RDP ensures that the flame retardant remains in the polymer matrix during long-term thermal aging, unlike monomeric TPP which can migrate or volatilize, leading to loss of flame retardancy over the component's service life [5]. RDP's balanced gas-phase and condensed-phase mechanism provides flame inhibition across both ignition and developing-fire scenarios, a critical advantage for automotive interior materials tested under FMVSS 302 and similar standards [6].

Melt Flow Improvement in Engineering Thermoplastics Without Halogenated Processing Aids

At low loadings of 1–3 phr (parts per hundred resin), RDP functions effectively as a melt flow modifier or processing aid in engineering thermoplastics, improving melt flow characteristics with minimal loss of dimensional stability . This dual functionality—flame retardant at higher loadings, processing aid at lower loadings—distinguishes RDP from TPP, whose high volatility limits its use as a processing aid at elevated temperatures, and from BDP, whose high viscosity can actually impede melt flow rather than enhance it [7]. For procurement, this means RDP can serve as a multi-functional additive, potentially reducing the total number of additives required in a formulation and simplifying the supply chain. This application scenario is particularly relevant for injection-molding grades of PC/ABS and PPO/HIPS where thin-wall mold filling and surface finish are critical quality parameters [8].

Regulatory-Compliant Halogen-Free Flame Retardant for Applications Subject to WEEE, RoHS, and REACH Restrictions

As a halogen-free phosphorus-based flame retardant, RDP (CAS 125997-21-9) meets the requirements of major environmental regulations including the EU Restriction of Hazardous Substances (RoHS) Directive, the Waste Electrical and Electronic Equipment (WEEE) Directive, and REACH [9]. RDP has been evaluated in the U.S. EPA's Design for the Environment (DfE) Alternatives Assessment for decabromodiphenyl ether (decaBDE) alternatives, where it received hazard designations that compare favorably to brominated flame retardants [10]. The commercial product Fyrolflex® RDP-HP is specifically formulated with low triphenyl phosphate (TPP) impurity content (max 5 wt%), addressing emerging regulatory concerns about TPP as a substance of potential concern under REACH [11]. For scientific and industrial procurement, specifying RDP with controlled TPP impurity levels provides a regulatory-risk-mitigated supply chain position, particularly important for products destined for the European and North American electronics markets where TPP is under increasing scrutiny [12].

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